molecular formula C26H25N3O3S B14992490 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14992490
M. Wt: 459.6 g/mol
InChI Key: IJUGXRLOYZLKHM-UHFFFAOYSA-N
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Description

2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyridine moiety, and a tetrahydrobenzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Acetamido Group Introduction: The acetamido group is introduced via acylation reactions.

    Pyridine Moiety Attachment: The pyridine ring is incorporated through nucleophilic substitution reactions.

    Tetrahydrobenzothiophene Formation: This involves cyclization reactions under specific conditions to form the tetrahydrobenzothiophene structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and tetrahydrobenzothiophene rings.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the pyridine and benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the benzofuran and pyridine rings suggests it could interact with biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and pyridine rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1-benzofuran-3-yl)acetic acid
  • N-(Pyridin-3-ylmethyl)acetamide
  • 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of structural features. The presence of the benzofuran, pyridine, and tetrahydrobenzothiophene rings in a single molecule provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H25N3O3S/c1-16-8-9-21-20(11-16)18(15-32-21)12-23(30)29-26-24(19-6-2-3-7-22(19)33-26)25(31)28-14-17-5-4-10-27-13-17/h4-5,8-11,13,15H,2-3,6-7,12,14H2,1H3,(H,28,31)(H,29,30)

InChI Key

IJUGXRLOYZLKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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